molecular formula C11H22N2 B1394050 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine CAS No. 1286320-32-8

1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine

Cat. No. B1394050
M. Wt: 182.31 g/mol
InChI Key: XBIMLZKXSOVHBF-UHFFFAOYSA-N
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Description

1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine, commonly known as CBU-17, is a synthetic compound belonging to the class of piperidine derivatives1.



Synthesis Analysis

Unfortunately, the specific synthesis process for 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine is not readily available from the search results. However, it’s worth noting that it’s a synthetic compound, which suggests it’s produced in a laboratory setting1.



Molecular Structure Analysis

The molecular weight of 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine is 182.31 g/mol1. The exact molecular structure is not provided in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine are not detailed in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine are not fully detailed in the search results. However, it’s known that the compound is a solid2.


Scientific Research Applications

1. Pharmaceutical Research and Development

Compounds structurally related to 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine have shown significant promise in pharmaceutical research. For instance, certain derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been identified as "biased agonists" of serotonin 5-HT1A receptors. These compounds, particularly noted for their potential as antidepressants, demonstrated high receptor affinity and selectivity, favorable drug-like properties, and robust antidepressant-like activity in preliminary in vivo studies (Sniecikowska et al., 2019).

2. Bone Disorder Treatment

Another related compound, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, was identified through a high-throughput screening campaign aimed at discovering small molecule leads for treating bone disorders. It showed a dose-dependent increase in trabecular bone formation rate in ovariectomized rats, indicating its potential in treating bone-related ailments (Pelletier et al., 2009).

3. Material Science and Chemistry

In the realm of chemistry and materials science, certain derivatives of related compounds have been synthesized and characterized for various applications. For instance, a new family of di(1-oxo/thioxoper-hydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates exhibited moderate to high antiosteoclast and osteoblast activity, suggesting applications in material sciences and possibly in medical fields related to bone health (Reddy et al., 2012).

Safety And Hazards

The specific safety and hazards associated with 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine are not provided in the search results. However, it’s worth noting that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product2.


Future Directions

The future directions for the research and application of 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine are not specified in the search results.


Please note that this analysis is based on the available search results and may not be comprehensive. For more detailed information, it’s recommended to refer to scientific literature or consult with a subject matter expert.


properties

IUPAC Name

[1-(cyclobutylmethyl)piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c12-8-10-4-6-13(7-5-10)9-11-2-1-3-11/h10-11H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIMLZKXSOVHBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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